1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride
Description
1-(4-Fluoronaphthalen-1-yl)methanamine hydrochloride is a fluorinated aromatic amine salt characterized by a naphthalene core substituted with a fluorine atom at the 4-position and a methanamine group at the 1-position. Its molecular formula is C₁₁H₁₁ClFN, with a molecular weight of 215.67 g/mol.
Properties
CAS No. |
870562-26-8 |
|---|---|
Molecular Formula |
C11H11ClFN |
Molecular Weight |
211.7 |
Purity |
90 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoronaphthalene.
Reaction with Formaldehyde: 4-fluoronaphthalene is reacted with formaldehyde in the presence of a base to form 1-(4-fluoronaphthalen-1-yl)methanol.
Amination: The hydroxyl group of 1-(4-fluoronaphthalen-1-yl)methanol is then converted to an amine group using ammonia or an amine source.
Formation of Hydrochloride Salt: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt of 1-(4-fluoronaphthalen-1-yl)methanamine.
Chemical Reactions Analysis
1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation: The amine group can participate in condensation reactions with carbonyl compounds to form Schiff bases or imines[][3].
Scientific Research Applications
1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and physicochemical properties of 1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Structural Differences |
|---|---|---|---|---|
| 1-(4-Fluoronaphthalen-1-yl)methanamine HCl | C₁₁H₁₁ClFN | 215.67 | 4-fluoro-naphthalen-1-yl, methanamine | Naphthalene core, fluorine at position 4 |
| 1-(4-Fluorophenyl)methanamine HCl | C₇H₇ClFN | 175.59 | 4-fluorophenyl, methanamine | Phenyl core instead of naphthalene |
| 2-(7-Methoxynaphthalen-1-yl)ethanamine HCl | C₁₃H₁₆ClNO | 245.73 | 7-methoxy-naphthalen-1-yl, ethanamine | Methoxy substituent, ethanamine chain |
| (R)-1-(Naphthalen-1-yl)ethanamine HCl | C₁₂H₁₄ClN | 207.69 | Naphthalen-1-yl, ethanamine | Ethylamine chain, no fluorine substituent |
| 1-(3-Fluoro-2-methylphenyl)methanamine HCl | C₈H₉ClFN | 175.63 | 3-fluoro-2-methylphenyl, methanamine | Methyl and fluorine on phenyl ring |
Key Observations :
- Aromatic Core : The naphthalene system in the target compound increases molecular rigidity and lipophilicity compared to phenyl-based analogs like 1-(4-fluorophenyl)methanamine HCl. This may enhance binding to hydrophobic pockets in biological targets .
- Substituent Effects: The fluorine atom at the 4-position of the naphthalene ring (target compound) vs. the methoxy group in 2-(7-methoxynaphthalen-1-yl)ethanamine HCl introduces distinct electronic effects.
- Chain Length : Ethylamine derivatives (e.g., 2-(7-methoxynaphthalen-1-yl)ethanamine HCl) may exhibit different conformational flexibility compared to methanamine analogs, affecting receptor binding .
Biological Activity
1-(4-Fluoronaphthalen-1-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthalene moiety substituted with a fluorine atom and an amine functional group. Its molecular formula is with a CAS number of 870562-26-8. The presence of the fluorine atom may enhance its lipophilicity and influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, modulating the activity of these targets. This modulation can lead to various biological effects, including:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation.
- Neurotransmitter Modulation : Similar compounds have been investigated for their effects on neurotransmitter systems, particularly in relation to mood disorders.
Anticancer Properties
Research has indicated that related naphthalene derivatives possess significant anticancer activities. For instance, studies have shown that naphthalene-substituted compounds can induce apoptosis in cancer cell lines such as MDA-MB-231, a breast cancer model.
Table 1: Anticancer Activity of Naphthalene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6a | MDA-MB-231 | 1 | Apoptosis induction |
| 8c | MDA-MB-231 | 2 | Cell cycle arrest |
The results from these studies suggest that the structural features of naphthalene derivatives contribute to their cytotoxic effects by inducing cell cycle arrest and apoptosis in cancer cells .
Neuropharmacological Effects
Compounds similar to this compound have been evaluated for their neuropharmacological properties. They may act on serotonin receptors or other neurotransmitter systems, potentially leading to antidepressant-like effects. This area remains an active field of research, with ongoing studies exploring the specific interactions and efficacy in animal models.
Case Studies and Research Findings
A notable study highlighted the synthesis and evaluation of naphthalene derivatives for anticancer activity. The study found that certain derivatives exhibited significant cytotoxicity against breast cancer cells, indicating the potential for further development as therapeutic agents .
In another investigation, researchers explored the docking studies of various substituted piperidines, including those related to this compound. These studies suggested promising interactions with Plasmodium falciparum enzymes, hinting at possible antimalarial activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
